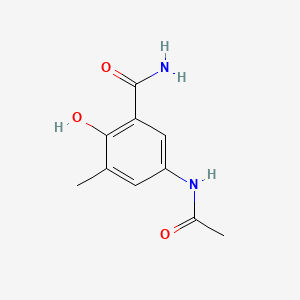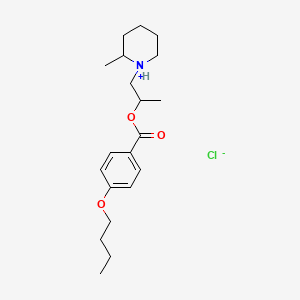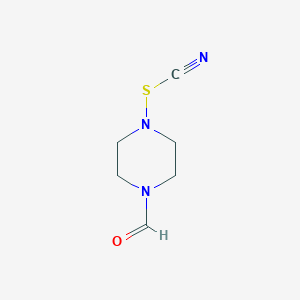
4-(Thiocyanato)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiocyanato)piperazine-1-carbaldehyde is an organic compound with the molecular formula C6H9N3OS It is a derivative of piperazine, featuring a thiocyanato group and a carbaldehyde group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of 4-(Thiocyanato)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with thiocyanate reagents. One common method includes the reaction of piperazine-1-carbaldehyde with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a base to facilitate the formation of the thiocyanato group.
Analyse Chemischer Reaktionen
4-(Thiocyanato)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Thiocyanato)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism by which 4-(Thiocyanato)piperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, the thiocyanato group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity.
Vergleich Mit ähnlichen Verbindungen
4-(Thiocyanato)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(Methylthio)piperazine-1-carbaldehyde: Similar structure but with a methylthio group instead of a thiocyanato group.
4-(Cyano)piperazine-1-carbaldehyde: Contains a cyano group instead of a thiocyanato group.
4-(Amino)piperazine-1-carbaldehyde: Features an amino group in place of the thiocyanato group.
The uniqueness of this compound lies in the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
73563-22-1 |
|---|---|
Molekularformel |
C6H9N3OS |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
(4-formylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H9N3OS/c7-5-11-9-3-1-8(6-10)2-4-9/h6H,1-4H2 |
InChI-Schlüssel |
GRZISOVLDWQTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C=O)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





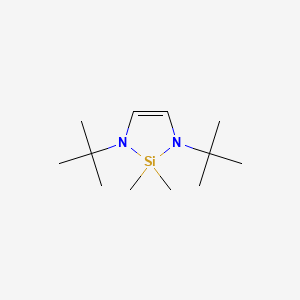
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)

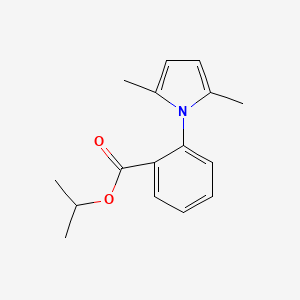

![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)

